2-Ethylisonicotinic acid

Overview

Description

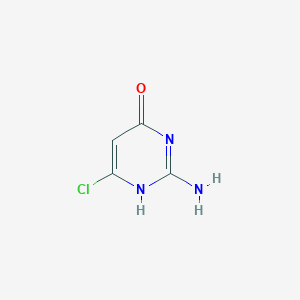

2-Ethylisonicotinic acid (2-EI) is a derivative of isonicotinic acid, which is an organic compound found in many living organisms and is used in a variety of biochemical and physiological processes. It is a structural analog of nicotinic acid, but with a different functional group. 2-EI is a widely studied compound with a variety of applications in scientific research, particularly in the fields of biochemistry and physiology.

Future Directions

While specific future directions for 2-Ethylisonicotinic acid are not detailed in the search results, it’s worth noting that similar compounds like iodine clocks have a promising future in materials science . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

Mechanism of Action

Target of Action

2-Ethylisonicotinic acid is a derivative of isonicotinic acid . Isoniazid, a drug used to treat mycobacterial infections, is a prodrug that must be activated by bacterial catalase . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii

Mode of Action

The mode of action of isoniazid involves the inhibition of the synthesis of mycolic acids, an essential component of the bacterial cell wall . Once activated, isoniazid inhibits the synthesis of mycoloic acids, leading to bactericidal effects when mycobacteria grow rapidly and bacteriostatic effects when they grow slowly . The mode of action of this compound may be similar, but this needs to be confirmed by further studies.

Biochemical Pathways

Isoniazid, a derivative of isonicotinic acid, is known to interfere with the synthesis of mycolic acids, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria or inhibit their growth.

Pharmacokinetics

It is known that the compound is a metabolite , suggesting that it is produced as a result of metabolic processes

Result of Action

Based on its structural similarity to isonicotinic acid and its derivatives, it may have bactericidal or bacteriostatic effects on mycobacteria

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Ethylisonicotinic acid are not well-studied. As a derivative of isonicotinic acid, it may share some biochemical properties with its parent compound. Isonicotinic acid is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that changes in cellular metabolism can occur due to the presence of certain metabolites . The specific effects of this compound on cell function, cell signaling pathways, gene expression, and cellular metabolism are areas of active research.

Molecular Mechanism

It is known to be a metabolite , suggesting it may play a role in metabolic processes

Metabolic Pathways

As a metabolite, it is likely involved in metabolic processes

properties

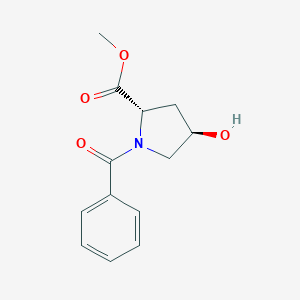

IUPAC Name |

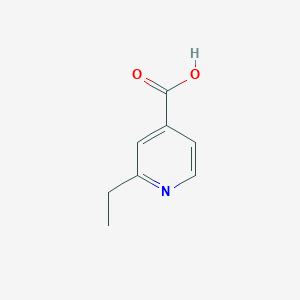

2-ethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQSPCQYCXBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435857 | |

| Record name | 2-ethylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3376-96-3 | |

| Record name | 2-ethylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of 2-ethylisonicotinic acid thioamide (ethionamide) in living organisms?

A1: Research indicates that when ethionamide (2-ethyl-4-thiocarbamoylpyridine) is orally administered, it undergoes extensive metabolic conversion in the body. A key transformation is its interconversion with its sulfoxide form, ethionamide sulfoxide. This interconversion occurs rapidly, with both compounds detectable in the bloodstream within 15 minutes of administration, regardless of which form was initially ingested []. This suggests an active metabolic equilibrium between these two forms.

Q2: Does the structure of this compound thioamide impact its activity against Mycobacterium tuberculosis?

A2: While the provided abstracts don't delve into specific structure-activity relationship details for this compound thioamide, they highlight its potent antimycobacterial activity, particularly against strains resistant to isoniazid [, , ]. This suggests that the structural modifications present in this compound, compared to isoniazid, contribute to its unique activity profile and ability to overcome resistance mechanisms. Further research exploring modifications to the thioamide or the 2-ethyl substituent could elucidate the key structural features responsible for its activity and guide the development of novel analogs with improved efficacy.

Q3: What are the potential benefits of this compound thioamide in treating tuberculosis?

A3: The provided research suggests that this compound thioamide, known as ethionamide, holds promise as an antituberculosis treatment, especially against drug-resistant strains. The fact that it demonstrates activity against isoniazid-resistant bacilli [] highlights its potential to address the growing challenge of multidrug-resistant tuberculosis. This characteristic makes it a valuable asset in combating infections where first-line treatments like isoniazid are no longer effective.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.